

# High-purity Neoeriocitrin: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Neoeriocitrin*

Cat. No.: *B1678166*

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## Introduction

**Neoeriocitrin** is a flavanone-7-O-glycoside naturally found in citrus fruits and other plants.[1][2] As a high-purity analytical standard, it serves as a critical tool for researchers in the fields of pharmacology, analytical chemistry, and drug discovery. This document provides detailed application notes and experimental protocols for the utilization of high-purity **Neoeriocitrin**, focusing on its analytical determination and its effects on cellular processes. **Neoeriocitrin** has demonstrated significant biological activities, including antioxidant, anti-inflammatory, and osteogenic properties.[3][4]

Chemical Properties of **Neoeriocitrin**[1][2][5]

Property	Value
Chemical Formula	C <sub>27</sub> H <sub>32</sub> O <sub>15</sub>
Molar Mass	596.53 g/mol
CAS Number	13241-32-2
Appearance	Off-white powder
Melting Point	277°C
Solubility	Soluble in DMSO and DMF

## Analytical Protocols

Accurate quantification of **Neoeriocitrin** is essential for research and quality control. The following are detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

### High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method for the separation and quantification of **Neoeriocitrin**.

Instrumentation and Materials:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- High-purity **Neoeriocitrin** analytical standard
- Methanol (for sample and standard preparation)
- 0.22 µm syringe filters

Protocol Steps:

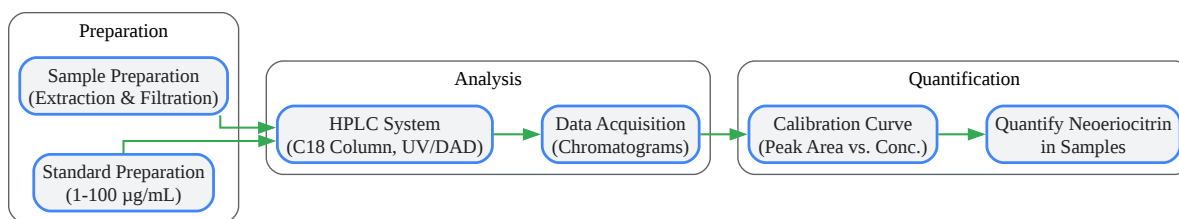
- Standard Preparation:
  - Prepare a stock solution of high-purity **Neoeriocitrin** (e.g., 1 mg/mL) in methanol.
  - Prepare a series of working standards by diluting the stock solution with methanol to achieve a concentration range suitable for calibration (e.g., 1-100 µg/mL).
- Sample Preparation:

- For liquid samples (e.g., citrus juice), centrifuge to remove particulate matter and filter through a 0.22 µm syringe filter.
- For solid samples (e.g., plant extracts), perform a suitable extraction (e.g., with methanol), followed by centrifugation and filtration.
- Chromatographic Conditions:

Parameter	Condition
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid
Gradient	0-5 min: 10% B 5-20 min: 10-40% B 20-25 min: 40-80% B 25-30 min: 80-10% B 30-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	285 nm
Injection Volume	10 µL

- Analysis:
  - Inject the prepared standards and samples into the HPLC system.
  - Identify the **Neoeriocitrin** peak in the sample chromatograms by comparing the retention time with that of the analytical standard.
  - Quantify the amount of **Neoeriocitrin** in the samples by constructing a calibration curve from the peak areas of the standards.

#### Workflow for HPLC Analysis of **Neoeriocitrin**



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Caption: Workflow for the HPLC analysis of **Neoeriocitrin**.

## Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol provides a method for the sensitive and selective detection of **Neoeriocitrin** using LC coupled with tandem mass spectrometry (MS/MS).

Instrumentation and Materials:

- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- High-purity **Neoeriocitrin** analytical standard
- Methanol (for sample and standard preparation)

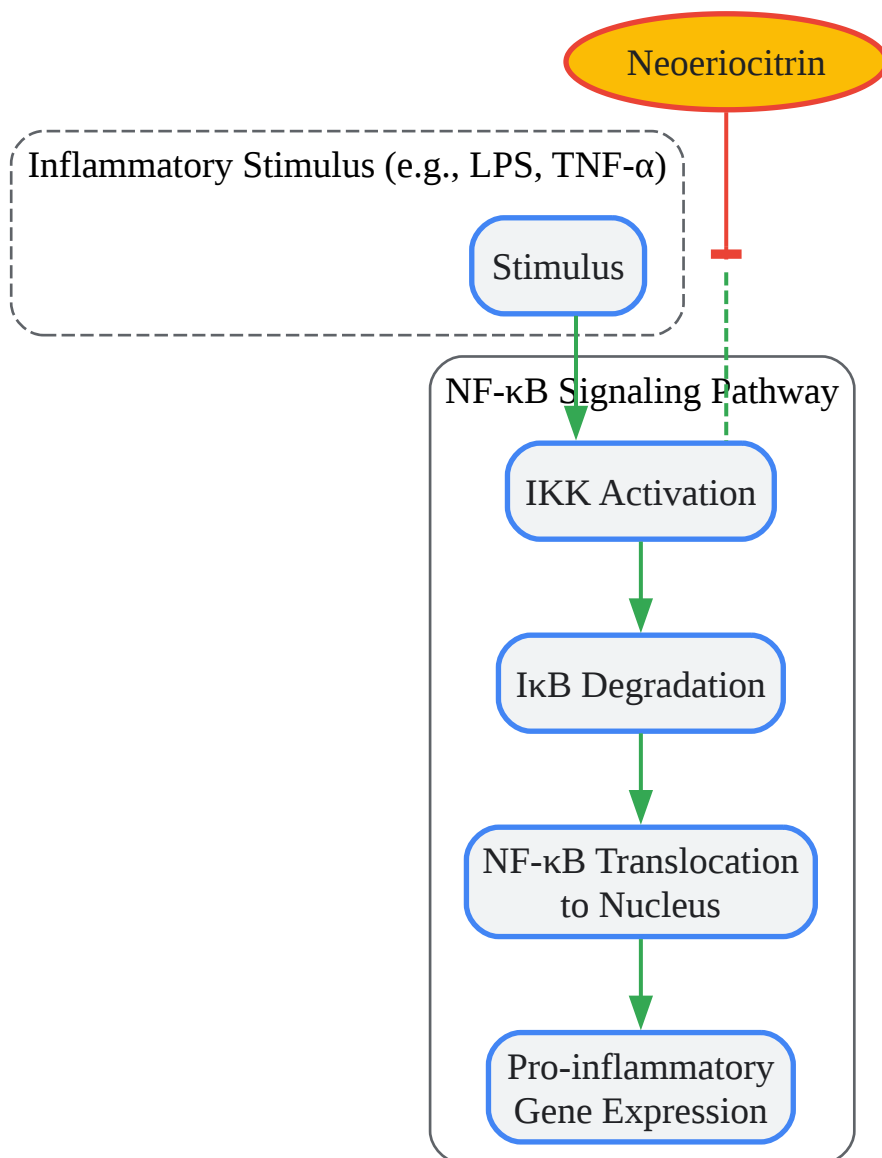
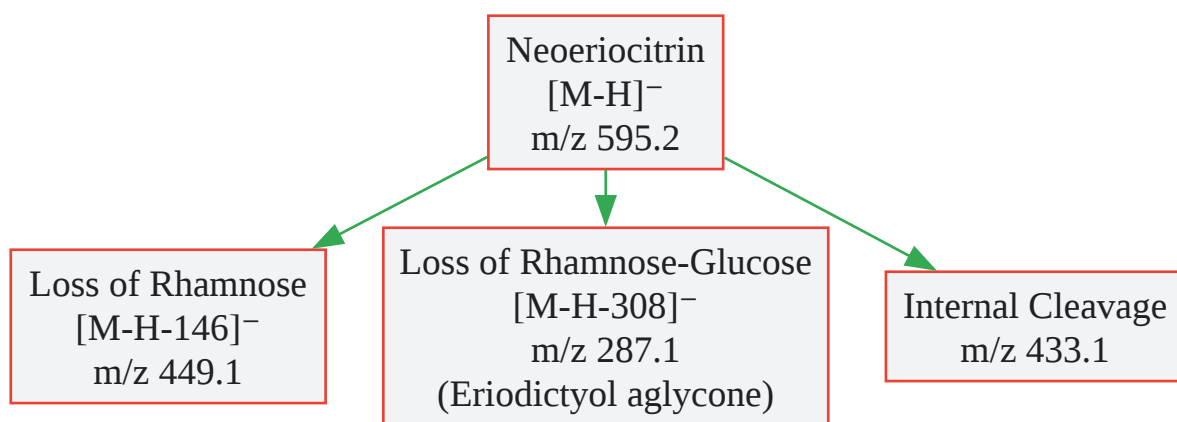
Protocol Steps:

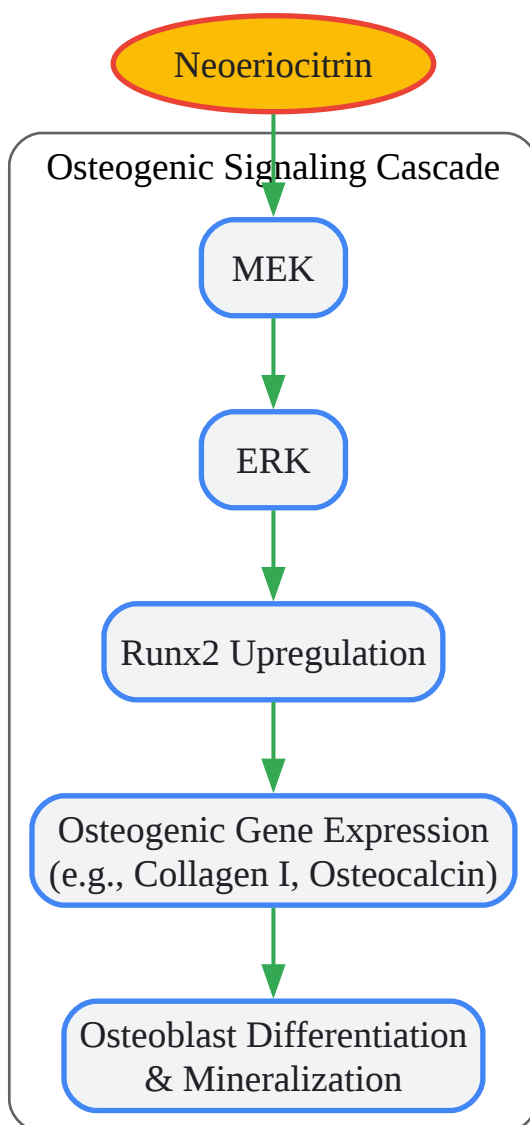
- Sample and Standard Preparation: Prepare as described in the HPLC protocol.

- LC-MS/MS Conditions:

Parameter	Condition
Column	C18 (2.1 x 100 mm, 1.8 $\mu$ m)
Mobile Phase	A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid (Gradient elution)
Flow Rate	0.3 mL/min
Ionization Mode	ESI Negative
MRM Transitions	Precursor ion (m/z): 595.2 Product ions (m/z): 433.1, 287.1
Collision Energy	Optimized for the specific instrument

### Neoeriocitrin Fragmentation in MS/MS





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